molecular formula C18H15N5O2S B11065675 3-{2-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}-1H-indole-2-carboxylic acid

3-{2-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}-1H-indole-2-carboxylic acid

Cat. No.: B11065675
M. Wt: 365.4 g/mol
InChI Key: MLPFUIKXQGLNCX-UHFFFAOYSA-N
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Description

3-{2-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID is a complex organic compound that features a combination of indole, triazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the triazole and pyridine groups. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Pyridine Introduction: The pyridine moiety is typically introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acid chlorides or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

3-{2-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-{2-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID exerts its effects is complex and involves multiple molecular targets and pathways. The indole and triazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The pyridine group may enhance the compound’s ability to bind to nucleic acids or proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[3-(4-PYRIDYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID
  • 3-{2-[3-(4-PYRIDYL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID

Uniqueness

The unique combination of indole, triazole, and pyridine moieties in 3-{2-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL}-1H-INDOLE-2-CARBOXYLIC ACID provides it with distinct chemical and biological properties. The presence of the sulfur atom in the triazole ring adds an additional layer of reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C18H15N5O2S/c24-17(25)15-13(12-3-1-2-4-14(12)20-15)7-10-23-16(21-22-18(23)26)11-5-8-19-9-6-11/h1-6,8-9,20H,7,10H2,(H,22,26)(H,24,25)

InChI Key

MLPFUIKXQGLNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCN3C(=NNC3=S)C4=CC=NC=C4

Origin of Product

United States

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